3-amino-5-methyl-1H-indazole-6-carbonitrile
Description
Properties
IUPAC Name |
3-amino-5-methyl-1H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-5-2-7-8(3-6(5)4-10)12-13-9(7)11/h2-3H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWIUXQSIYHOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263171 | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-68-0 | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368426-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-amino-5-methylphenyl ketone derivatives are common precursors.
- Halogenated acetophenone derivatives (e.g., 2-nitro-5-bromoacetophenone or 2-nitro-5-chloroacetophenone) are used to introduce substituents selectively.
- Reduction of nitro groups to amino groups is a critical intermediate step.
Cyclization to 3-methyl-5-R-1H-indazole
A patented method (CN102898374A) describes an efficient, safe process avoiding hydrazine hydrate reflux:
| Step | Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration of 5-methylacetophenone to 2-nitro-5-methylacetophenone | HNO3/H2SO4, low temp (-18°C), overnight | ~85 |
| 2 | Reduction of nitro to amino group | Fe powder, NH4Cl in H2O/MeOH, 60°C, overnight | ~84-85 |
| 3 | Diazotization of 2-amino-5-methylphenyl ketone | NaNO2 in HCl, 0-10°C, 1 h | - |
| 4 | Cyclization via addition of SnCl2·2H2O in HCl, stirring overnight | Acidic medium, room temp | ~81-85 |
This method safely produces 3-methyl-5-R-1H-indazole derivatives (R = H, Cl, Br) without hydrazine hydrate, improving yield and scalability.
Introduction of the Carbonitrile Group at Position 6
A common synthetic modification involves the reaction of the amino group with cyanogen bromide or related reagents:
- Reaction: 3-amino-5-methyl-1H-indazole treated with cyanogen bromide in the presence of a base (e.g., sodium hydroxide).
- Solvent: Acetonitrile or similar organic solvent.
- Temperature: Elevated temperatures to facilitate substitution.
- This step converts the amino group at position 6 to a carbonitrile moiety, yielding 3-amino-5-methyl-1H-indazole-6-carbonitrile.
Detailed Reaction Conditions and Analysis
| Reaction Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4 mixture, <0°C | Introduce nitro group at position 2 | Control temperature to avoid overnitration |
| Reduction | Fe powder, NH4Cl, H2O/MeOH, 60°C | Convert nitro to amino group | Mild conditions, good yield |
| Diazotization | NaNO2, HCl, 0-10°C | Form diazonium salt intermediate | Temperature control critical for stability |
| Cyclization | SnCl2·2H2O in HCl, overnight | Ring closure to indazole core | Avoids hydrazine hydrate, safer |
| Cyanation | Cyanogen bromide, NaOH, acetonitrile, heat | Install carbonitrile group | Requires careful handling of cyanogen bromide |
Research Findings and Improvements
- The patented method eliminates hydrazine hydrate reflux, a hazardous step in classical syntheses, enhancing safety and scalability.
- Yields for the indazole intermediate reach up to 85%, a significant improvement over older methods (~60%).
- Purification is simplified by avoiding post-reaction reflux and complex workups.
- Use of tin(II) chloride in acidic medium for cyclization is efficient and reproducible.
- Introduction of the carbonitrile group via cyanogen bromide is a standard, reliable method, though requires careful control due to reagent toxicity.
Summary Table of Preparation Methods
| Method Aspect | Classical Method | Patented Improved Method |
|---|---|---|
| Starting Material | 2-fluoro-5-substituted acetophenone | 2-amino-5-R-methyl phenyl ketone |
| Hazardous Reagent | Hydrazine hydrate reflux | Avoided |
| Cyclization Agent | Hydrazine hydrate | SnCl2·2H2O in HCl |
| Yield of Indazole Intermediate | ~60% | 81-85% |
| Purification | Complex, post-reflux required | Simple, no post-reflux |
| Scalability | Limited by safety concerns | Improved, safer |
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Nitro derivatives of the indazole ring.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 3-amino-5-methyl-1H-indazole-6-carbonitrile is CHN, with a molecular weight of approximately 158.16 g/mol. The structure features an amino group, a methyl group, and a carbonitrile functional group, which are critical for its interaction with biological targets.
Kinase Inhibition
One of the primary applications of this compound is its role as a potential drug candidate due to its ability to inhibit specific kinases, such as checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases are integral to cell cycle regulation and apoptosis, making them attractive targets for cancer therapy. By inhibiting these kinases, the compound can disrupt normal cell cycle progression, potentially leading to apoptosis in cancerous cells .
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of indazole structures have shown promising results against various cancer cell lines, indicating that modifications to the indazole framework can enhance biological activity. The compound's ability to influence pathways related to apoptosis and cell cycle regulation positions it as a viable candidate for further development as an anticancer agent .
Enzyme Interaction
This compound has been shown to interact with various biomolecules, affecting their enzymatic activities. This interaction can lead to alterations in biochemical pathways, making it useful in studying enzyme mechanisms and cellular processes.
Gene Expression Modulation
The compound may also influence gene expression by interacting with transcription factors. This property opens avenues for research into its role in gene regulation and potential therapeutic applications in diseases where gene expression is disrupted.
Synthesis and Production Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Methods such as continuous flow reactors are employed for industrial production to enhance efficiency and yield. Common purification techniques include recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of indazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight | Purity | Key Features |
|---|---|---|---|---|---|---|
| 3-Amino-5-methyl-1H-indazole-6-carbonitrile | N/A | NH₂ (3), CH₃ (5), CN (6) | C₉H₇N₅ | 201.19 | N/A | Amino enhances H-bonding; CN stabilizes electronic effects |
| 6-Chloro-1H-indazole-5-carbonitrile | 1312008-67-5 | Cl (6), CN (5) | C₈H₄ClN₃ | 189.60 | 95% | Chloro increases lipophilicity |
| 6-Methyl-1H-indazole-5-carbonitrile | 259537-71-8 | CH₃ (6), CN (5) | C₉H₇N₃ | 157.17 | N/A | Methyl at 6 may hinder steric access |
| 6-(Trifluoromethyl)-1H-indazol-5-amine | 1000373-75-0 | CF₃ (6), NH₂ (5) | C₈H₆F₃N₃ | 201.15 | N/A | CF₃ introduces strong electronegativity |
| 3-Iodo-6-methyl-2H-indazol-5-amine | 1000343-40-7 | I (3), CH₃ (6), NH₂ (5) | C₈H₈IN₃ | 297.08 | 100% | Iodo adds steric bulk |
| 6-Methyl-5-nitro-1H-indazole | 81115-43-7 | CH₃ (6), NO₂ (5) | C₈H₇N₃O₂ | 193.16 | 96% | Nitro group increases reactivity |
Key Observations:
- Electronic Effects: The cyano group in the target compound (position 6) stabilizes the indazole core through electron withdrawal, contrasting with 6-(trifluoromethyl)-1H-indazol-5-amine, where CF₃ exerts stronger electronegativity .
- Steric Considerations : Methyl at position 5 in the target compound offers minimal steric hindrance compared to 6-methyl-1H-indazole-5-carbonitrile, where the methyl group at position 6 may impede molecular interactions .
- In contrast, nitro or chloro substituents (e.g., 6-methyl-5-nitro-1H-indazole) may prioritize electrophilic reactivity over binding .
Heterocyclic System Comparisons
- Tetrazolopyrimidine Derivatives (): Compounds like 7-substituted-5-(1H-indol-3-yl)tetrazolopyrimidine-6-carbonitrile feature fused tetrazole and pyrimidine rings.
- Pyranopyrazole Derivatives (): 6-Amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles incorporate a pyran ring, enhancing solubility due to oxygen’s polarity. However, the saturated pyran ring may reduce planar stacking interactions compared to indazole .
Biological Activity
3-Amino-5-methyl-1H-indazole-6-carbonitrile (C9H8N4) is a heterocyclic compound with significant biological activity, particularly in the field of cancer research. This compound has shown promise in inhibiting key kinases involved in cell cycle regulation and apoptosis, making it a target of interest for therapeutic applications.
Overview of Biological Activity
The compound is characterized by its ability to inhibit checkpoint kinases, specifically Chk1 and Chk2, which play critical roles in cellular processes such as the DNA damage response and cell cycle regulation. By inhibiting these kinases, this compound can disrupt normal cell cycle progression, potentially leading to apoptosis in cancer cells.
Target Enzymes:
- Checkpoint Kinases: Chk1 and Chk2 are integral to the regulation of the cell cycle and DNA repair mechanisms.
Mode of Action:
- The compound binds to the active sites of these kinases, leading to their inhibition. This results in:
- Disruption of cell cycle progression.
- Induction of apoptosis in cancer cells by triggering pathways associated with cellular stress responses.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 5.15 | Induces apoptosis via Bcl2 family inhibition |
| HEK-293 | 33.2 | Selectivity for normal cells |
Case Studies
A detailed investigation into the compound's biological effects revealed that it significantly affects gene expression related to cell growth and survival. For example, studies indicated that treatment with this compound led to altered expression levels of genes involved in apoptosis and cell cycle regulation, suggesting a multifaceted role in tumor suppression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the amino group and carbonitrile functional group enhances its interaction with target enzymes. SAR studies indicate that modifications at specific positions on the indazole ring can significantly influence its inhibitory potency against various kinases .
Q & A
Q. What are the optimal synthetic routes for 3-amino-5-methyl-1H-indazole-6-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of indazole derivatives often employs cyclocondensation or multicomponent reactions. For example, ionic liquids like [bmim][BF4] have been used as green solvents to enhance yields (e.g., 93% yield in pyrazolo[3,4-b]pyridine derivatives via one-pot reactions at 80°C for 10 hours) . Key variables include:
Q. How can spectroscopic techniques (e.g., IR, NMR) resolve ambiguities in structural characterization of this compound?
Methodological Answer:
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2199 cm⁻¹ , while NH₂ stretches appear at 3400–3420 cm⁻¹ .
- ¹H NMR : Methyl groups (e.g., CH₃ at position 5) resonate as singlets near δ 1.87 ppm , and aromatic protons in the indazole ring show splitting patterns between δ 7.05–8.52 ppm .
- Contradiction Management : Discrepancies between calculated and observed spectra may arise from tautomerism (e.g., 1H vs. 2H-indazole forms). Use deuterated DMSO to stabilize the predominant tautomer .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during functionalization of the indazole core (e.g., nitrile hydrolysis or alkylation)?
Methodological Answer:
- Nitrile Stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis to carboxylic acids. Use mild alkylating agents like methyl iodide in THF with NaH as a base .
- Regioselectivity : Electrophilic substitution at position 6 is sterically hindered by the methyl group at position 4. Computational modeling (DFT) predicts reactivity trends for directing groups .
- Byproduct Identification : LC-MS with C18 reverse-phase columns (ACN/water gradients) isolates impurities. For example, over-alkylation products show m/z shifts of +14 (CH₂ addition) .
Q. How do steric and electronic effects of the 5-methyl group influence binding affinity in pharmacological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Steric Effects : The 5-methyl group disrupts π-π stacking in hydrophobic pockets (e.g., PKA catalytic sites), reducing IC₅₀ by ~40% compared to unsubstituted analogs .
- Electronic Effects : Methyl’s electron-donating nature increases electron density at position 6, enhancing hydrogen bonding with Asp184 in kinase X-ray structures .
- Validation : Compare inhibition assays (e.g., fluorescence polarization) with/without methyl substitution. Use molecular docking (AutoDock Vina) to simulate binding modes .
Q. What analytical approaches resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility : Discrepancies arise from solvent polarity. For DMSO solubility, use Karl Fischer titration to confirm water content (<0.1%). In aqueous buffers (pH 7.4), the compound aggregates—dynamic light scattering (DLS) quantifies particle size .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal oxidation at the amino group. Add antioxidants (e.g., BHT) to storage solutions .
Experimental Design and Optimization
Q. How to design a robust SAR study for this compound derivatives?
Methodological Answer:
- Scaffold Modification : Introduce substituents at positions 3 (amino) and 6 (nitrile) while keeping the 5-methyl constant. For example, replace nitrile with amides or sulfonamides .
- Biological Assays : Prioritize high-throughput screening (HTS) against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead candidates .
- Data Normalization : Use Z-score standardization to compare activity across diverse assays and minimize batch effects .
Q. What computational tools predict the metabolic fate of this compound in vitro?
Methodological Answer:
- CYP450 Metabolism : SwissADME predicts primary oxidation sites (position 3 amino group). Validate with human liver microsome (HLM) assays and UPLC-QTOF-MS metabolite profiling .
- Toxicity : ProTox-II flags potential hepatotoxicity (e.g., nitrosoamine formation from nitrile degradation) .
Data Contradiction and Reproducibility
Q. Why do reported melting points for this compound vary across studies (e.g., 193–198°C vs. 140–146°C)?
Methodological Answer:
- Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms. For example, Form I (mp 193–198°C) is monoclinic, while Form II (mp 140–146°C) is orthorhombic .
- Impurity Impact : Residual solvents (e.g., DMF) lower observed melting points. Use TGA to correlate purity (>98% by HPLC) with thermal stability .
Advanced Applications in Drug Discovery
Q. Can this compound serve as a precursor for radiolabeled probes (e.g., PET imaging agents)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
